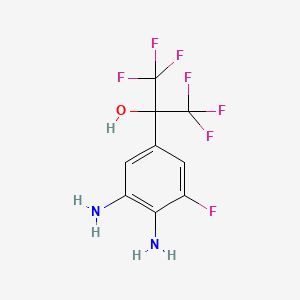

2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (DFHP) is a chemical compound that has been used in a variety of scientific applications. It is a colorless, volatile liquid with a molecular weight of 282 g/mol and a boiling point of 150-160 °C. DFHP is a versatile compound that has been used in a variety of synthetic reactions, as well as in the development of new drugs and materials.

Aplicaciones Científicas De Investigación

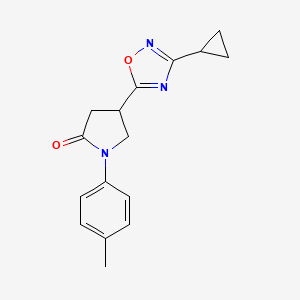

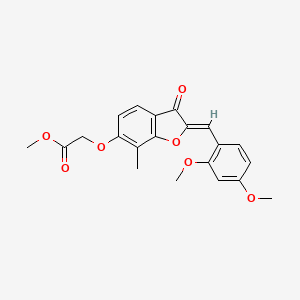

Synthesis and Crystal Structure

The compound has been utilized in the synthesis of materials with potential applications in fluoro-containing polymers. Its structure, characterized by strong intermolecular hydrogen bonds, facilitates the creation of two-dimensional layers in crystals, which can be foundational in developing new materials (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).

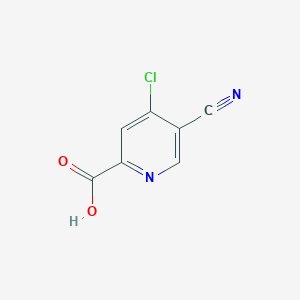

Enhanced Reactivity in Synthesis

This compound, as part of the hexafluoroisopropanol (HFIP) family, has shown to significantly improve the reactivity of hypervalent iodine reagents used in organic synthesis. Its role goes beyond simply stabilizing radical cations, indicating its potential in altering synthetic reactivity in fluorinated solvents (Ignacio Colomer et al., 2016).

Application in Photochromic Compounds

In the field of photochemistry, fluoroalcohols like this compound have been found to stabilize the merocyanine form of spiropyran and spirooxazine photochromic compounds, similar to the effect of metal ions. This stabilization is crucial for the practical application of these compounds in various technologies (Takayuki Suzuki et al., 1998).

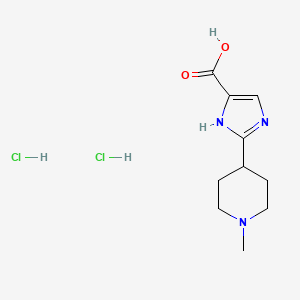

Impact on Antiproliferative Activity

Research into fluorinated Schiff bases derived from 1,2,4-triazoles has shown that these compounds exhibit significant antiproliferative effects on various human cancer cell lines. This highlights the compound's potential in developing new anticancer agents (B. N. P. Kumar, K. Mohana, & L. Mallesha, 2013).

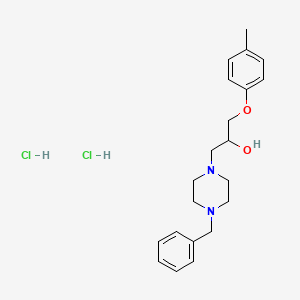

Solvent for Fluorinations

The compound, as part of the HFIP group, has been instrumental in monofluorinating and fluorocyclising organic molecules. It removes the need for transition metals or other activators, simplifying the process and offering effective routes for chemical synthesis (Harsimran K. Minhas et al., 2018).

EPR Spectroscopy and Radical Cations

Its unique solvent properties make it ideal for studying radical cations in electrophilic aromatic substitution, photochemistry, and spin trapping. The compound's high hydrogen bonding donor strength and high ionizing power are particularly beneficial in these applications (L. Eberson et al., 1997).

Synthesis of Fluorinated Ketones

The compound has also been involved in the synthesis of fluorinated ketones, which are essential in various chemical industries. It's been used to establish equilibrating relationships between ketones and their hydrates or α-fluoroalcohols, aiding in the production of these compounds on an industrial scale (Tatsuya Hayasaka et al., 2011).

Development of Antitumor Agents

Research into 2-(4-aminophenyl)benzothiazoles, closely related to this compound, has shown promise in developing potent antitumor agents. Their unique metabolic transformation and ability to induce cytochrome P 450 1A1 suggest their potential as effective anticancer drugs (T. Bradshaw et al., 2002).

Propiedades

IUPAC Name |

2-(3,4-diamino-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F7N2O/c10-4-1-3(2-5(17)6(4)18)7(19,8(11,12)13)9(14,15)16/h1-2,19H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQVGTGHEHEIBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F7N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)

![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)

![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)

![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2366291.png)